2-methyl-5-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}pyrazine
Description
Properties
IUPAC Name |
(5-methylpyrazin-2-yl)-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-10-3-4-14(19-18-10)22-12-5-6-20(9-12)15(21)13-8-16-11(2)7-17-13/h3-4,7-8,12H,5-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMBCDADYZEYEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=NC=C(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}pyrazine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-methyl-5-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}pyrazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-methyl-5-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}pyrazine involves its interaction with specific molecular targets and pathways. The pyridazine ring, for example, is known for its ability to engage in hydrogen bonding and π-π stacking interactions, which can influence its binding to biological targets. This compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pharmaceutical Chemistry
Naquotinib (NQT)
- Structure : Contains a pyrazinecarboxamide core, acryloylpyrrolidine, and piperazine/piperidine substituents () .
- Comparison: Both compounds share a pyrrolidine-carbonyl-pyrazine backbone, critical for binding to kinase domains.
2-(4-[5-(4-Methylphenyl)-1-(quinolin-2-yl)-1H-pyrazole-3-carbonyl]piperazine-1-yl)pyridine-3-carbonitrile (4g)
- Structure : Features a pyrazole-piperazine-carbonyl-pyridine scaffold () .
- Comparison: Replaces pyrazine with pyridine but retains the carbonyl-linked heterocycle motif. The quinoline and piperazine groups enhance solubility and target affinity, contrasting with the pyridazine group in the target compound.
2-Methyl-5-(1-methylethyl)-pyrazine
- Structure : A simple pyrazine derivative with isopropyl and methyl substituents () .
- Comparison :
- Lacks the pyrrolidine-pyridazine extension, resulting in lower molecular weight (~138 g/mol vs. ~400+ g/mol for the target compound).
- Used as a flavoring agent in sesame oil, emphasizing the role of pyrazines in aroma chemistry.
2-Methyl-5-(tetrahydroxybutyl)pyrazine
- Structure : Pyrazine core with a tetrahydroxybutyl chain () .
- Comparison: The hydroxyl-rich side chain facilitates use in fertilizer formulations (e.g., melanoidin formation during ammoniation). Demonstrates how functional group diversity dictates application, contrasting with the target compound’s likely drug design focus.
Heterocyclic Hybrids with Triazole/Pyridazine Moieties
2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine
- Structure : Combines pyrazine, triazole, and pyridine units () .
- Comparison :
- Triazole groups introduce metal-binding capacity , unlike the ether-linked pyridazine in the target compound.
- Such hybrids are explored for antimicrobial or anticancer activity, suggesting shared interest in polyheterocyclic systems.
Data Table: Key Structural and Functional Comparisons
Research Implications and Gaps
- Synthetic Challenges : The target compound’s pyridazine-pyrrolidine linkage may require specialized coupling methods, as seen in for pyridazine derivatives .
- Biological Potential: Structural parallels to Naquotinib and triazole-pyrazine hybrids suggest untapped therapeutic avenues.
- Application Diversity : From flavorants to fertilizers, pyrazine derivatives demonstrate versatility, though the target compound’s complexity aligns it more with drug discovery.
Biological Activity
2-Methyl-5-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}pyrazine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies and presenting data in a structured format.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately . The compound features a pyrazine core, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H20N4O3 |
| Molecular Weight | 300.36 g/mol |
| IUPAC Name | This compound |
Antioxidant Activity
Research indicates that derivatives of pyrazine, including the compound , exhibit significant antioxidant properties. A study demonstrated that similar compounds showed high radical scavenging activity in various assays (DPPH, ABTS) and protected neuronal cells from oxidative stress-induced damage .
Anticancer Potential
Pyrazine derivatives have been explored for their anticancer properties. Compounds structurally related to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. For instance, studies on related pyrazole derivatives revealed their ability to inhibit key pathways involved in cancer progression, such as the BRAF(V600E) and EGFR pathways .
Neuroprotective Effects
The neuroprotective potential of this compound has been highlighted in studies focusing on ischemic stroke models. Research has shown that certain pyrazole derivatives can protect neuronal cells from oxygen-glucose deprivation, suggesting that this compound may also possess similar neuroprotective effects .
The biological activity of this compound is believed to result from its interaction with specific molecular targets, including enzymes and receptors involved in oxidative stress response and cell signaling pathways. The compound may modulate these targets, leading to enhanced cellular protection and reduced proliferation of cancer cells.
Study 1: Antioxidant Activity Assessment
A recent study evaluated the antioxidant capacity of various pyrazole derivatives using DPPH and ABTS assays. The findings indicated that compounds with structural similarities to this compound exhibited significant radical scavenging activity, highlighting their potential therapeutic applications in oxidative stress-related diseases.
Study 2: Anticancer Efficacy
In vitro studies on cancer cell lines treated with related pyrazole derivatives demonstrated a marked decrease in cell viability and increased apoptosis rates compared to untreated controls. These results suggest that the compound may serve as a lead structure for developing new anticancer agents targeting specific molecular pathways.
Q & A
Basic: What synthetic strategies are effective for constructing the pyrrolidine-pyrrolidine-carbonyl-pyrazine scaffold in this compound?
Answer:
The core scaffold can be synthesized via amide coupling between a pyrrolidine-carboxylic acid derivative and a pyrazine amine. For example:
- Step 1 : Prepare 3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine by nucleophilic substitution of 6-methylpyridazin-3-ol with a pyrrolidine derivative under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Step 2 : Activate the pyrrolidine-1-carbonyl group using coupling agents like HATU or EDCI/HOBt in anhydrous DMF .
- Step 3 : React with 2-methylpyrazine-5-amine under inert atmosphere, followed by purification via column chromatography (e.g., silica gel, CH₂Cl₂/MeOH gradient) .
Advanced: How can conflicting NMR spectral data for pyrazine derivatives be resolved during structural elucidation?
Answer:
Contradictions arise due to tautomerism or solvent effects. Use a multi-technique approach :
- 2D NMR : Perform HSQC and HMBC to confirm connectivity, especially for pyrazine protons adjacent to electron-withdrawing groups (e.g., carbonyl) .
- DFT Calculations : Compare experimental H/C shifts with computed values (e.g., B3LYP/6-31G* basis set) to validate tautomeric forms .
- Variable Temperature NMR : Monitor shifts at 25–80°C to identify dynamic equilibria (e.g., keto-enol tautomerism in pyrazine carbonyl groups) .
Basic: What in vitro assays are suitable for evaluating the antibacterial activity of this compound?
Answer:
- MIC Assay : Determine minimum inhibitory concentration against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
- Time-Kill Kinetics : Assess bactericidal vs. bacteriostatic effects by plating aliquots at 0, 4, 8, and 24 hours .
- Synergy Testing : Combine with β-lactams or fluoroquinolones to identify potentiation effects using checkerboard assays .
Advanced: How can molecular docking predict the interaction of this compound with bacterial targets like DNA gyrase?
Answer:
- Target Preparation : Extract the crystal structure of DNA gyrase (PDB: 1KZN) and remove water/co-crystallized ligands.
- Ligand Preparation : Generate 3D conformers of the compound using OpenBabel, then optimize with Gaussian (B3LYP/6-31G*) .
- Docking Protocol : Use AutoDock Vina with a grid box centered on the ATP-binding site. Validate with known inhibitors (e.g., ciprofloxacin) .
- Analysis : Prioritize poses with hydrogen bonds to Ser84/Asp88 and π-π stacking with pyrazine/pyridazine rings .
Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?
Answer:
- Liquid-Liquid Extraction : Use ethyl acetate/water (3:1) to remove polar byproducts (e.g., unreacted hydrazides) .
- Column Chromatography : Employ silica gel with CH₂Cl₂/MeOH (95:5 → 85:15) for baseline separation of pyrazine derivatives .
- Recrystallization : Use ethanol/water (8:2) to obtain high-purity crystals for X-ray diffraction .
Advanced: How to address low yield in the final coupling step of the pyrrolidine-pyrazine moiety?
Answer:
Low yields often stem from steric hindrance or poor nucleophilicity. Mitigate via:
- Microwave Synthesis : Enhance reaction efficiency (e.g., 100°C, 150 W, 30 min) to reduce decomposition .
- Protecting Groups : Temporarily protect the pyridazine oxygen with TBDMS-Cl, then deprotect with TBAF post-coupling .
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acyl transfer in amide bond formation .
Basic: What analytical methods confirm the purity and identity of this compound?
Answer:
- HPLC : Use a C18 column (ACN/0.1% TFA in water, 30:70 → 70:30 over 20 min) with UV detection at 254 nm .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ via ESI-MS (e.g., m/z 386.1 for C₁₈H₂₀N₆O₂) .
- Elemental Analysis : Match calculated vs. observed C, H, N values (deviation <0.4%) .
Advanced: How to resolve discrepancies between computational and experimental logP values?
Answer:
Discrepancies arise from implicit solvent models. Improve accuracy via:
- Explicit Solvent MD : Run 50 ns molecular dynamics simulations in TIP3P water to account for solvation effects .
- Experimental logP : Measure via shake-flask method (octanol/water partitioning) and compare with ChemAxon or ACD/Labs predictions .
- Adjust Substituents : Introduce electron-withdrawing groups (e.g., -NO₂) to pyridazine to lower logP if overestimated .
Basic: What safety precautions are critical when handling pyridazine and pyrrolidine intermediates?
Answer:
- Pyridazine Derivatives : Use nitrile gloves and fume hoods due to potential mutagenicity (Ames test-positive analogs reported) .
- Pyrrolidine Solvents : Avoid open flames (flammable) and store under nitrogen to prevent peroxide formation .
- Waste Disposal : Neutralize acidic/basic residues before aqueous disposal (pH 6–8) .
Advanced: How can QSAR models guide the optimization of this compound’s bioactivity?
Answer:
- Descriptor Selection : Use topological (e.g., Wiener index) and electronic (e.g., HOMO-LUMO gap) parameters .
- Training Set : Include 20–30 analogs with measured MIC values against S. aureus .
- Validation : Apply leave-one-out cross-validation; aim for . Prioritize modifications (e.g., methyl → trifluoromethyl on pyrazine) to enhance potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
